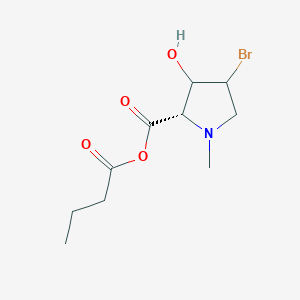
copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate is a complex organic compound that features a copper ion coordinated with two quinoline carboxylate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate typically involves the coordination of copper ions with quinoline carboxylate ligands. One common method involves the reaction of copper salts (such as copper sulfate or copper acetate) with quinoline-2-carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the pH is adjusted to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated pH control, and purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: Ligand exchange reactions can occur, where the quinoline carboxylate ligands are replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent or pH.
Coordination: Coordination reactions often require the presence of a coordinating solvent and controlled temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of copper-ligand complexes.
科学研究应用
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
作用机制
The mechanism by which copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate exerts its effects involves the coordination of the copper ion with target molecules. This coordination can alter the electronic properties of the target, leading to changes in reactivity and function. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
相似化合物的比较
Similar Compounds
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate: Unique due to its specific ligand structure and coordination environment.
Copper(II) acetate: Commonly used in organic synthesis but lacks the specific quinoline-based ligands.
Copper(II) sulfate: Widely used in various applications but does not have the same coordination properties as the quinoline complex.
Uniqueness
This compound is unique due to its dual quinoline carboxylate ligands, which provide specific electronic and steric properties. These properties make it particularly effective in catalytic applications and in forming stable coordination complexes .
属性
分子式 |
C20H10CuN2O4 |
|---|---|
分子量 |
405.8 g/mol |
IUPAC 名称 |
copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H12N2O4.Cu/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26);/q;+2/p-2 |
InChI 键 |
AXXRUABHNLLLJZ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12882263.png)
![(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)
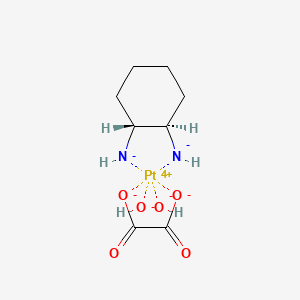
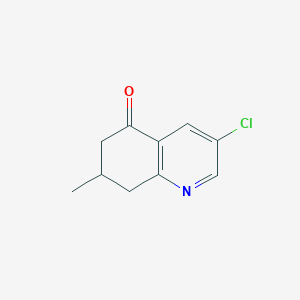
![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)


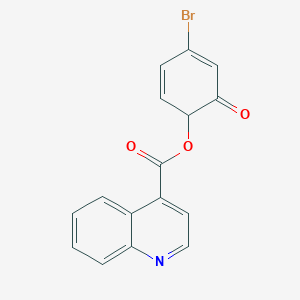
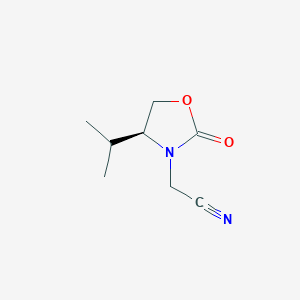
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)
